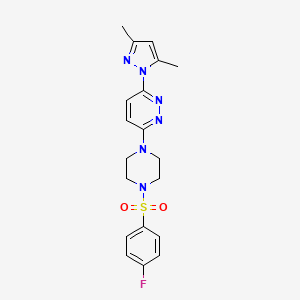
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H21FN6O2S and its molecular weight is 416.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole moiety and a piperazine ring, which are known for their diverse biological activities.
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed promising results against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the piperazine moiety was found to enhance antimicrobial activity due to its ability to interact with bacterial cell membranes .
2. Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated through various in vivo models. For instance, derivatives containing the pyrazole scaffold demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, some derivatives exhibited up to 85% inhibition at concentrations lower than standard anti-inflammatory drugs like dexamethasone .
3. Anticancer Properties
Studies have also explored the anticancer effects of pyrazole derivatives. Compounds similar to the target compound were tested against different cancer cell lines, revealing cytotoxic effects that suggest potential as therapeutic agents in oncology. The mechanism often involves the induction of apoptosis in cancer cells, mediated by the modulation of signaling pathways associated with cell survival .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression by binding to their active sites.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that regulate cell proliferation and survival.
Case Study 1: Antimicrobial Testing
In a recent study, a series of pyrazole derivatives were synthesized and tested for their antimicrobial activity against E. coli and S. aureus. The compound showed significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This underscores its potential utility in treating bacterial infections .
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of related compounds using a carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited higher efficacy than conventional anti-inflammatory agents, suggesting a promising avenue for further development in inflammatory diseases .
Summary of Research Findings
科学研究应用
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 3,5-dimethyl-1H-pyrazole + pyridazine derivative | Intermediate |
| 2 | Reaction under reflux with catalyst | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine |
Chemistry
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to a variety of derivatives with potentially enhanced properties.
Biology
In biological studies, this compound has shown promise in:
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which is crucial in modulating various metabolic pathways.
- Protein-Ligand Interactions : The compound's structure facilitates interactions with proteins, making it a candidate for studying protein aggregation and related diseases.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, making it a potential candidate for developing new antibiotics.
- Anticancer Activities : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Table 2: Biological Activities
Case Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry investigated the anticancer activities of various pyridazine derivatives, including our compound. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models through apoptosis induction pathways. The study highlighted the importance of structural modifications in enhancing efficacy against specific cancer types.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of this compound revealed its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes. This study suggests its potential as a lead compound for antibiotic development.
属性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2S/c1-14-13-15(2)26(23-14)19-8-7-18(21-22-19)24-9-11-25(12-10-24)29(27,28)17-5-3-16(20)4-6-17/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZAICDTKYEVSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













